molecular formula C3H5ClO3 B127136 Chloromethyl Methyl Carbonate CAS No. 40510-81-4

Chloromethyl Methyl Carbonate

Cat. No.: B127136
CAS No.: 40510-81-4
M. Wt: 124.52 g/mol
InChI Key: MFSHZGFPADYOTO-UHFFFAOYSA-N
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Description

Chloromethyl methyl carbonate is an organic compound with the molecular formula C3H5ClO3. It is a colorless liquid with a pungent odor and is known for its solubility in organic solvents like ethanol and ether, but it is insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Safety and Hazards

Chloromethyl Methyl Carbonate should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to use explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl methyl carbonate can be synthesized through the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst such as zinc bromide . The reaction typically involves the following steps:

  • Dimethoxymethane is mixed with toluene and zinc bromide in a reaction vessel.
  • Acetyl chloride is added to the mixture at a controlled rate, causing the reaction to self-heat to around 40-45°C.
  • The reaction mixture is then cooled to ambient temperature, resulting in the formation of chloromethyl methyl ether, which is subsequently used to produce this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of specialized equipment to control the reaction conditions and ensure the purity of the final product. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Esterification: Alcohols like ethanol or methanol are used under acidic conditions.

    Hydrolysis: Water or aqueous solutions of acids or bases can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, with sodium methoxide, the product is methyl carbonate.

    Esterification: Esters such as methyl ethyl carbonate.

    Hydrolysis: Methanol, carbon dioxide, and hydrochloric acid.

Properties

IUPAC Name

chloromethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3/c1-6-3(5)7-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHZGFPADYOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564019
Record name Chloromethyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40510-81-4
Record name Chloromethyl methyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040510814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROMETHYL METHYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Y4CDQ6XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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